molecular formula C13H18FN3O B5498136 4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5498136
M. Wt: 251.30 g/mol
InChI Key: WLZFHLMVZABAMC-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

The synthesis of 4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide involves several steps. One common method starts with the treatment of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to form Ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate. This intermediate is then subjected to further reactions to introduce the carboxamide group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethyl-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZFHLMVZABAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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